molecular formula C10H18O3 B1356291 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol CAS No. 57133-56-9

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol

Cat. No. B1356291
CAS RN: 57133-56-9
M. Wt: 186.25 g/mol
InChI Key: RQUYFWFESBKKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06140512

Procedure details

Under an argon atmosphere, a solution of (±)-6-(ethoxycarbonylmethyl)-1,4-dioxaspiro[4.5]decane (1.00 g, 4.39 mmol) in diethyl ether (22 ml) was cooled to 0° C. Lithium aluminium hydride (333 mg, 8.77 mmol) was added and the mixture was stirred at room temperature for 3 h. The mixture was cooled to 0° C., quenched with ethyl acetate (10 ml) and 2 M sodium hydroxide solution (50 ml). The mixture was extracted with chloroform (3×50 ml) and the combined organic extracts were dried over magnesium sulphate. The solvent was evaporated under reduced pressure to give the crude product which was purified using flash column chromatography with hexane-ethyl acetate (3:7) to give (±)-6-(2'-hydroxyethyl)-1,4-dioxaspiro[4.5]decane (767 mg, 94% yield) as a colourless oil. Rf 0.30 (hexane-ethyl acetate, 3:7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][CH:7]1[CH2:16][CH2:15][CH2:14][CH2:13][C:8]21[O:12][CH2:11][CH2:10][O:9]2)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[OH:3][CH2:4][CH2:6][CH:7]1[CH2:16][CH2:15][CH2:14][CH2:13][C:8]21[O:9][CH2:10][CH2:11][O:12]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)CC1C2(OCCO2)CCCC1
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
333 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ethyl acetate (10 ml) and 2 M sodium hydroxide solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC1C2(OCCO2)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 767 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.